An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanesulfonamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanesulfonamide: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of (5-Bromothiazol-2-yl)methanesulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from its core structural components—the 5-bromothiazole moiety and the methanesulfonamide group—to project its chemical structure, physicochemical properties, and potential therapeutic applications. We present a plausible synthetic route, predict key physical and chemical characteristics, and explore potential biological activities based on established structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the rational design and investigation of novel thiazole-based therapeutic agents.
Introduction: Unpacking the Structural Components
(5-Bromothiazol-2-yl)methanesulfonamide integrates two key chemical functionalities: a 5-bromothiazole ring and a methanesulfonamide group. Understanding the individual contributions of these moieties is crucial for predicting the overall properties of the target molecule.
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The 5-Bromothiazole Scaffold: The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a prevalent scaffold in numerous biologically active compounds and natural products. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
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The Methanesulfonamide Group: Methanesulfonamide (CH₃SO₂NH₂) is a stable and versatile functional group.[4] The sulfonamide moiety is a cornerstone in the development of various therapeutic agents, including antibacterial drugs and diuretics.[5][6] The methanesulfonyl portion is known for its chemical stability and can influence properties like solubility and metabolic stability.[7][8] The N-H bond of the sulfonamide is acidic and can be deprotonated, allowing for further functionalization.[4]
The combination of these two groups in (5-Bromothiazol-2-yl)methanesulfonamide suggests a molecule with potential for diverse biological interactions and a platform for further chemical exploration.
Chemical Structure and Identification
The chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide is characterized by a methanesulfonamide group attached to the 2-position of a 5-bromothiazole ring.
Molecular Formula: C₄H₄BrN₃O₂S₂
Molecular Weight: 270.12 g/mol
Canonical SMILES: CS(=O)(=O)NC1=NC=C(S1)Br
InChI Key: (Predicted) - A unique identifier will be assigned upon synthesis and characterization.
CAS Number: Not currently assigned.
Structural Diagram:
Caption: Chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide.
Proposed Synthesis
A plausible and efficient synthetic route to (5-Bromothiazol-2-yl)methanesulfonamide would involve the reaction of 2-amino-5-bromothiazole with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides from primary amines.[5][7]
Experimental Protocol: Synthesis of (5-Bromothiazol-2-yl)methanesulfonamide
Materials:
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2-Amino-5-bromothiazole
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Methanesulfonyl chloride
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiazole (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution and stir.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (3 x volumes).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (5-Bromothiazol-2-yl)methanesulfonamide.
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Proposed synthetic workflow for (5-Bromothiazol-2-yl)methanesulfonamide.
Predicted Physicochemical Properties
The physicochemical properties of (5-Bromothiazol-2-yl)methanesulfonamide can be predicted based on the properties of its constituent functional groups and related molecules.
| Property | Predicted Value/Range | Rationale & Supporting Evidence |
| Melting Point | 150 - 200 °C | The presence of the sulfonamide group, capable of hydrogen bonding, and the rigid aromatic thiazole ring would likely result in a crystalline solid with a relatively high melting point. For comparison, 2-amino-5-bromothiazole has a melting point of 102-106 °C, and the addition of the methanesulfonamide group would increase intermolecular forces.[9] |
| Boiling Point | > 300 °C (decomposes) | Due to its high molecular weight and strong intermolecular forces, the compound is expected to have a high boiling point and likely decompose before boiling at atmospheric pressure. 5-Bromothiazole has a boiling point of 197.4 °C.[10] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The sulfonamide group can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character from the bromothiazole ring and the methyl group. Methanesulfonamide itself is soluble in water.[11] |
| pKa | 8-10 (for the sulfonamide N-H) | The electron-withdrawing nature of the sulfonyl group and the thiazole ring will make the sulfonamide proton acidic. This is a typical pKa range for N-aryl and N-heteroaryl sulfonamides. |
| LogP | 1.5 - 2.5 | The presence of the bromine atom and the thiazole ring contributes to lipophilicity, while the sulfonamide group adds some polarity. This predicted range suggests moderate lipophilicity. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
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Thiazole Proton (H-4): A singlet is expected in the range of δ 7.0-8.0 ppm. In 2-aminothiazole, the thiazole protons appear at δ 6.5-7.0 ppm.[12] The electron-withdrawing effect of the sulfonamide group would likely shift this proton downfield.
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Sulfonamide Proton (N-H): A broad singlet is anticipated in the range of δ 10.0-13.0 ppm, which is characteristic of sulfonamide protons and will be exchangeable with D₂O.
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Methyl Protons (CH₃): A sharp singlet is expected around δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy
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Thiazole Carbons:
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C2: Expected around δ 160-170 ppm, significantly influenced by the attached nitrogen atoms.
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C4: Expected around δ 140-150 ppm.
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C5: Expected around δ 110-120 ppm, shielded by the bromine atom.
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Methyl Carbon: A signal is expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.[13][14]
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S=O Stretches: Two strong characteristic absorption bands are expected for the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1170 cm⁻¹.[13][14][15]
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C=N Stretch: A peak in the region of 1600-1650 cm⁻¹ from the thiazole ring.
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S-N Stretch: An absorption band in the range of 900-930 cm⁻¹.[13]
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[16] Fragmentation would likely involve the loss of SO₂ (64 Da) and CH₃ (15 Da).
Potential Biological Activities and Therapeutic Applications
The structural features of (5-Bromothiazol-2-yl)methanesulfonamide suggest several potential areas of biological activity.
Workflow for Investigating Biological Activity
Caption: A proposed workflow for the biological evaluation of (5-Bromothiazol-2-yl)methanesulfonamide.
Antimicrobial Activity
Both thiazole and sulfonamide moieties are well-established pharmacophores in antimicrobial agents.[2][3] The sulfonamides, in particular, are known to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 2-aminothiazole scaffold is also present in several compounds with antibacterial and antifungal properties.[2] Therefore, (5-Bromothiazol-2-yl)methanesulfonamide is a strong candidate for screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity
Numerous derivatives of 2-aminothiazole and benzothiazole have demonstrated significant anticancer activity.[3][17] The proposed mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. The sulfonamide group can also contribute to anticancer activity, with some sulfonamide-containing drugs being used in cancer therapy.[6] It would be prudent to screen this compound against a variety of cancer cell lines to assess its cytotoxic and antiproliferative effects.
Anti-inflammatory Activity
Certain methanesulfonamide derivatives have been investigated as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[18] The thiazole ring is also found in some anti-inflammatory agents. Therefore, evaluating the anti-inflammatory potential of (5-Bromothiazol-2-yl)methanesulfonamide, particularly its effect on cyclooxygenase enzymes, is a worthwhile endeavor.
Conclusion and Future Directions
(5-Bromothiazol-2-yl)methanesulfonamide represents a novel chemical entity with significant potential for applications in medicinal chemistry. Based on a thorough analysis of its structural components, this guide has provided a plausible synthetic route and predicted its key physicochemical and spectroscopic properties. The convergence of the biologically active 5-bromothiazole scaffold and the well-established methanesulfonamide pharmacophore strongly suggests that this compound warrants investigation for its antimicrobial, anticancer, and anti-inflammatory activities.
Future research should focus on the successful synthesis and purification of (5-Bromothiazol-2-yl)methanesulfonamide, followed by comprehensive experimental validation of its predicted properties. Subsequent biological screening, as outlined in this guide, will be essential to uncover its therapeutic potential and guide the development of new and effective therapeutic agents.
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